Methyl 3-[4-[3-[(4-fluorophenyl)methylamino]-3-oxopropyl]piperidine-1-carbonyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[4-[3-[(4-fluorophenyl)methylamino]-3-oxopropyl]piperidine-1-carbonyl]benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a fluorophenyl group, and a benzoate ester, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-[3-[(4-fluorophenyl)methylamino]-3-oxopropyl]piperidine-1-carbonyl]benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-[3-[(4-fluorophenyl)methylamino]-3-oxopropyl]piperidine-1-carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Methyl 3-[4-[3-[(4-fluorophenyl)methylamino]-3-oxopropyl]piperidine-1-carbonyl]benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[4-[3-[(4-fluorophenyl)methylamino]-3-oxopropyl]piperidine-1-carbonyl]benzoate involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: A simpler compound with a similar fluorophenyl group but lacking the piperidine ring and additional functional groups.
Methyl 3-[(4-fluorophenyl)methoxy]benzoate: Another related compound with a methoxy group instead of the methylamino group.
Uniqueness
Methyl 3-[4-[3-[(4-fluorophenyl)methylamino]-3-oxopropyl]piperidine-1-carbonyl]benzoate is unique due to its combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the piperidine ring and the specific arrangement of substituents make it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 3-[4-[3-[(4-fluorophenyl)methylamino]-3-oxopropyl]piperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O4/c1-31-24(30)20-4-2-3-19(15-20)23(29)27-13-11-17(12-14-27)7-10-22(28)26-16-18-5-8-21(25)9-6-18/h2-6,8-9,15,17H,7,10-14,16H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGLSXNYAZCZNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)N2CCC(CC2)CCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.